AEOL-10113
Description
Structure
2D Structure
Properties
CAS No. |
219818-60-7 |
|---|---|
Molecular Formula |
C48H44Cl5MnN8 |
Molecular Weight |
965.1 g/mol |
IUPAC Name |
manganese(3+);(20Z)-5,10,15-tris(1-ethylpyridin-1-ium-2-yl)-20-(1-ethylpyridin-2-ylidene)porphyrin-22-ide;pentachloride |
InChI |
InChI=1S/C48H44N8.5ClH.Mn/c1-5-53-29-13-9-17-41(53)45-33-21-23-35(49-33)46(42-18-10-14-30-54(42)6-2)37-25-27-39(51-37)48(44-20-12-16-32-56(44)8-4)40-28-26-38(52-40)47(36-24-22-34(45)50-36)43-19-11-15-31-55(43)7-3;;;;;;/h9-32H,5-8H2,1-4H3;5*1H;/q+2;;;;;;+3/p-5 |
InChI Key |
UGVOBAHBYOONQU-UHFFFAOYSA-I |
SMILES |
CCN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)C=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |
Isomeric SMILES |
CCN\1C=CC=C/C1=C\2/C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)C=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |
Canonical SMILES |
CC[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMX-010; BMX-010; BMX-010; AEOL-10113; AEOL-10113; AEOL-10113; |
Origin of Product |
United States |
Mechanisms of Action of Aeol 10113
Catalytic Scavenging of Reactive Oxygen and Nitrogen Species
AEOL-10113 exhibits broad-spectrum antioxidant activity by catalytically scavenging various harmful reactive species. nih.govnih.gov The core of this function lies in the manganese center of the porphyrin ring, which cycles between different oxidation states (Mn(II) and Mn(III)) to neutralize multiple RONS molecules. nih.gov This catalytic nature allows a single molecule of this compound to deactivate numerous reactive species. The ortho cationic pyridyl groups are considered essential for its high antioxidant potency. nih.gov
A fundamental aspect of this compound's mechanism is its potent superoxide (B77818) dismutase (SOD) mimetic activity. nih.govduke.edu It effectively catalyzes the dismutation of the superoxide radical (O₂•⁻), a primary reactive oxygen species, into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action is crucial as it removes a key initiator of oxidative stress cascades. nih.gov The exceptional ability of MnIIITE-2-PyP5+ to dismute O₂•⁻ is a cornerstone of its therapeutic potential in conditions driven by oxidative damage. nih.gov
This compound is highly efficient at reducing peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species formed from the rapid reaction between superoxide and nitric oxide. nih.govnih.gov Computational studies using Density Functional Theory (DFT) have elucidated the reduction mechanism. nih.gov The process involves the reductive cleavage of an oxygen atom from peroxynitrite. nih.gov Key steps in this pathway include the formation of a stable association complex between the metalloporphyrin and peroxynitrite, followed by an electron transfer from an oxygen atom of ONOO⁻ to the manganese center of this compound. nih.gov
The interaction of this compound with hydrogen peroxide (H₂O₂) is multifaceted. While it is a product of the compound's SOD activity, under certain conditions, this compound can also exhibit pro-oxidative behavior involving H₂O₂. For instance, in the presence of cellular reductants like ascorbic acid, this compound can catalyze the production of hydrogen peroxide, which can lead to oxidative damage in specific biological systems like E. coli. nih.govresearchgate.net This effect is reversible with the addition of catalase, confirming the role of H₂O₂. nih.gov Furthermore, the oxidized form of this compound (O=MnIVTE-2-PyP4+), which is generated from its reaction with peroxynitrite, can also be formed, albeit less efficiently, by its reaction with H₂O₂. nih.gov In addition to these species, this compound has demonstrated the capacity to reduce other oxidants, such as the carbonate radical (CO₃•⁻). nih.gov
Table 1: Reactive Species Scavenged by this compound
| Reactive Species | Chemical Formula | Role of this compound | References |
|---|---|---|---|
| Superoxide | O₂•⁻ | Catalyzes dismutation | nih.govnih.govduke.edu |
| Peroxynitrite | ONOO⁻ | Reduces the molecule via oxygen atom cleavage | nih.govnih.gov |
| Carbonate Radical | CO₃•⁻ | Reduces the radical | nih.gov |
Redox Modulation of Cellular Processes
The mechanism of this compound extends beyond direct scavenging of RONS to include the modulation of cellular redox-sensitive signaling pathways. nih.gov By altering the cellular redox environment, it can influence the activity of transcription factors and other proteins that regulate inflammation, apoptosis, and cellular metabolism. nih.gov
This compound plays a significant role in maintaining or restoring cellular redox balance. nih.govmdpi.com By efficiently removing key oxidants, it helps to prevent the depletion of endogenous antioxidants and reduces oxidative damage to crucial biomolecules like DNA, lipids, and proteins. nih.gov A critical feature of its catalytic cycle is the interaction with cellular reductants. Due to a highly positive reduction potential (E₁/₂) for the Mn(III)/Mn(II) redox couple, this compound is readily reduced and thus regenerated by intracellular reductants such as glutathione (B108866) and ascorbic acid. nih.gov This recycling allows it to continue its catalytic scavenging activity and helps maintain the cell's reducing capacity. nih.gov
This compound can indirectly influence protein thiol S-glutathionylation, a reversible post-translational modification that regulates protein function in response to oxidative stress. nih.govbmbreports.org The oxidized intermediate of the compound, O=MnIVTE-2-PyP4+, formed during the scavenging of peroxynitrite and hydrogen peroxide, is capable of rapidly oxidizing glutathione (GSH) to glutathione disulfide (GSSG). nih.gov This action can alter the intracellular GSH/GSSG ratio, a key indicator of the cellular redox state. nih.gov It is presumed that this oxidized intermediate can also directly oxidize protein cysteine thiols. nih.gov The oxidation of protein thiols to a reactive intermediate, such as a sulfenic acid, is a prerequisite for S-glutathionylation, where glutathione forms a mixed disulfide with the cysteine residue. nih.gov Therefore, by influencing the pools of both glutathione and reactive protein thiols, this compound may modulate signaling pathways that are regulated by this specific protein modification. nih.govnih.gov
Table 2: Key Mechanistic Properties of this compound
| Property | Description | Significance | References |
|---|---|---|---|
| SOD Mimetic Activity | Catalyzes the dismutation of superoxide radicals. | Primary mechanism for removing a key ROS. | nih.govnih.gov |
| Peroxynitrite Scavenging | Reduces peroxynitrite through oxygen atom transfer. | Eliminates a highly damaging RNS. | nih.govnih.gov |
| Catalytic Regeneration | The Mn(III) state is regenerated by cellular reductants (e.g., glutathione). | Allows a single molecule to neutralize many RONS molecules. | nih.gov |
| Redox Modulation | Influences the cellular redox environment (e.g., GSH/GSSG ratio). | Affects redox-sensitive signaling pathways. | nih.govnih.gov |
| Pro-oxidant Potential | Can catalyze H₂O₂ production in the presence of reductants. | Demonstrates context-dependent activity. | nih.govresearchgate.net |
Regulation of Oxidative Stress-Induced Macromolecular Damage
Oxidative stress occurs when the production of ROS overwhelms the body's antioxidant defenses, leading to damage of essential macromolecules, including lipids, proteins, and nucleic acids. nih.govmdpi.com this compound mitigates this damage by directly targeting and neutralizing key oxidants. Its broad-spectrum antioxidant activity includes not only mimicking SOD but also scavenging peroxynitrite (ONOO⁻). nih.goversnet.orgersnet.org Peroxynitrite is a potent oxidant formed from the rapid reaction between superoxide and nitric oxide, capable of causing significant tissue damage by oxidizing and nitrating proteins, lipids, and DNA. nih.gov
Research findings have demonstrated the protective effects of this compound against macromolecular damage. In a study involving atherosclerotic rabbits, administration of this compound significantly reduced plasma levels of 8-iso-PGF2α, a specific marker for lipid peroxidation and systemic oxidative stress. ahajournals.org Similarly, the related manganoporphyrin AEOL-10150 has been shown to reduce markers of oxidative stress, including 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) for DNA damage and 3-nitrotyrosine (B3424624) for protein damage, in models of radiation-induced injury. nih.gov By catalytically decomposing these damaging reactive species, this compound helps preserve the structural and functional integrity of vital cellular components.
| Study Focus | Model | Key Finding | Biomarker Measured | Reference |
|---|---|---|---|---|
| Prevention of instent restenosis | Atherosclerotic WHHL-rabbits | This compound significantly reduced systemic oxidative stress. | 8-iso-PGF2α (Lipid Peroxidation) | ahajournals.org |
| Protection from radiation injury (AEOL-10150) | Fisher 344 rats | The compound reduced oxidative stress in lung tissue. | 8-OHdG (DNA Damage), 3-nitrotyrosine (Protein Damage) | nih.gov |
Interaction with Specific Enzyme Systems
This compound's antioxidant activity allows it to interact with and modulate biological pathways that are heavily influenced by redox balance, including key enzyme systems involved in both the production and mitigation of oxidative stress.
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (NOXs) are a family of enzymes dedicated to generating ROS, specifically superoxide. nih.gov This superoxide production plays a role in various physiological processes, but its overproduction by enzymes like the phagocytic isoform NOX2 is implicated in the pathology of several neurological and inflammatory diseases. nih.govnih.gov While this compound does not directly inhibit the NOX enzymes themselves, it profoundly modulates the downstream effects of their activity. By acting as a potent SOD mimetic, this compound rapidly catalyzes the dismutation of the superoxide produced by NOX enzymes into less reactive species. nih.gov This action effectively neutralizes the primary product of NOX activity, thereby preventing the subsequent cascade of oxidative damage. This mechanism is crucial in conditions where excessive NOX-derived ROS contributes to disease progression. nih.gov
Mitochondria are a primary site of cellular ROS production, generated as a byproduct of the electron transport chain (ETC) during oxidative phosphorylation. nih.gov Mitochondrial dysfunction, characterized by increased ROS production and impaired energy metabolism, is a key factor in a wide range of diseases. nih.govmdpi.commdpi.com this compound and related compounds have demonstrated a capacity to protect mitochondrial integrity. Studies have shown that these metalloporphyrins can accumulate in mitochondria. nih.gov The related compound AEOL-10150 has been shown to block increases in mitochondrial ROS production during ischemia-reperfusion injury. nih.govum.es It also prevents the collapse of the mitochondrial membrane potential and subsequent activation of apoptotic pathways. nih.govum.es By scavenging superoxide at its source within the mitochondria, this compound helps to maintain the efficiency of the ETC and prevent the cycle of ROS-induced mitochondrial damage, thereby preserving cellular energy production and preventing cell death. mdpi.comnih.gov
Modulation of Intracellular Signaling Cascades
By altering the cellular redox environment, this compound can influence the activity of redox-sensitive signaling pathways that regulate inflammation, cell survival, and the response to hypoxia.
Hypoxia-inducible factor-1 alpha (HIF-1α) is the master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). nih.govmdpi.com Under normal oxygen conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, it becomes stabilized and activates genes involved in angiogenesis, glucose metabolism, and cell survival. mdpi.comnih.gov The stabilization of HIF-1α is also influenced by ROS. Research has shown that this compound can directly modulate HIF-1α expression. In a study using MCF-7 breast cancer cells, this compound was found to suppress the expression of HIF-1α under hypoxic (1% O₂) conditions. researchgate.net Furthermore, in an animal model of radiation-induced lung injury, the related compound AEOL-10150 significantly reduced tissue hypoxia and the expression of HIF-1α. nih.gov This suggests that by altering the cellular redox state, this compound can modulate the HIF-1α pathway, which has significant implications for diseases involving hypoxia and aberrant angiogenesis.
| Signaling Pathway | Effect of Oxidative Stress | Modulatory Action of this compound | Reference |
|---|---|---|---|
| NF-κB | Promotes activation and translocation to the nucleus, leading to inflammation. | Reduces upstream ROS signals, thereby blunting pathway activation and cytokine production. | bioworld.comersnet.orgersnet.org |
| HIF-1α | Can influence stabilization and activity. | Suppresses HIF-1α expression under hypoxic conditions. | nih.govresearchgate.net |
Mitogen-Activated Protein Kinase (MAPK) Pathway Influence
The direct influence of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway has not been extensively detailed in publicly available research. The MAPK signaling cascade is a critical pathway that translates extracellular signals into cellular responses, playing a significant role in cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Oxidative stress is a known activator of several MAPK pathways, including p38 and JNK. Given that this compound is a potent catalytic antioxidant that mimics superoxide dismutase (SOD), it is plausible that it could indirectly modulate MAPK signaling by reducing the levels of reactive oxygen species (ROS) that are known to activate these pathways. However, specific studies detailing the direct interaction or modulation of MAPK pathway components by this compound are not currently available.
Nrf2 Signaling Pathway Engagement
While direct studies on this compound are limited, research on a closely related metalloporphyrin, AEOL-10150, provides strong evidence for the engagement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
A study investigating the effects of AEOL-10150 in a model of myocardial ischemia-reperfusion injury demonstrated that its cardioprotective effects were mediated through the activation of Nrf2. This activation led to the overexpression of the micro-peptide DWORF (Dwarf Open Reading Frame), which in turn enhanced the activity of SERCA2a, a crucial protein for calcium handling in cardiac muscle cells. The protective effects of AEOL-10150 were diminished in Nrf2 knockout models, confirming the essential role of this pathway.
AEOL-10150 and Nrf2 Pathway Activation
| Experimental Model | Key Finding | Outcome |
|---|---|---|
| Myocardial Ischemia-Reperfusion Injury | AEOL-10150 administration led to Nrf2 activation. | Reduced mitochondrial ROS production, decreased myocardial infarct size, and improved cardiac function. |
| Nrf2 Knockout Mice | The cardioprotective effects of AEOL-10150 were diminished. | Confirmed the critical role of Nrf2 in the protective mechanism of the compound. |
Bcl-2 Family Protein Modulation
There is currently no direct scientific evidence from the reviewed literature to suggest that this compound directly modulates the expression or activity of Bcl-2 family proteins. The Bcl-2 (B-cell lymphoma 2) family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate in response to various stressors, including oxidative stress.
While this compound's primary function is to mitigate oxidative stress, a key trigger of apoptosis, any influence on the Bcl-2 family of proteins would likely be indirect. By reducing the cellular burden of reactive oxygen species, this compound may prevent the downstream activation of pro-apoptotic Bcl-2 family members and the subsequent initiation of the apoptotic cascade. However, studies specifically investigating this potential indirect modulation are lacking.
STAT3 Signaling Suppression
Specific research detailing the direct effects of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is not available in the current body of scientific literature. The STAT3 pathway is a critical signaling cascade involved in a wide array of cellular processes, including inflammation, cell proliferation, and survival. Dysregulation of STAT3 signaling is implicated in various diseases, including cancer and inflammatory disorders. Given that oxidative stress can influence STAT3 activity, it is conceivable that this compound, by virtue of its antioxidant properties, could indirectly affect this pathway. However, without direct experimental evidence, any such connection remains speculative.
Impact on Gene Expression and Protein Modification
Regulation of Pro-inflammatory Cytokine and Chemokine Expression
The direct regulatory effects of this compound on the expression of specific pro-inflammatory cytokines and chemokines have not been extensively characterized in published studies. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key mediators of the inflammatory response. Their expression is often upregulated in conditions of oxidative stress. As a potent scavenger of reactive oxygen species, this compound is expected to downregulate the signaling pathways that lead to the production of these inflammatory mediators. However, detailed studies quantifying the specific changes in the expression of a broad range of cytokines and chemokines following this compound treatment are needed to fully elucidate its anti-inflammatory mechanism at the level of gene expression.
Effects on Adhesion Molecule Expression
Information regarding the specific effects of this compound on the expression of adhesion molecules is not well-documented in the available scientific literature. Adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), are expressed on the surface of endothelial cells and play a crucial role in the recruitment of leukocytes to sites of inflammation. The expression of these molecules is often induced by pro-inflammatory cytokines and oxidative stress. By reducing oxidative stress and potentially modulating inflammatory signaling pathways, this compound could theoretically decrease the expression of adhesion molecules, thereby limiting inflammatory cell infiltration. However, direct experimental evidence to support this hypothesis is currently lacking.
Modulation of Histone Modifications
The compound this compound exerts its influence on gene expression through the modulation of histone modifications, an epigenetic mechanism that does not alter the primary DNA sequence. This modulation is not a direct interaction with histones themselves, but rather an indirect consequence of the compound's primary function as a superoxide dismutase (SOD) mimic. Research has elucidated that this compound's ability to scavenge superoxide radicals leads to an increase in intracellular hydrogen peroxide (H₂O₂). This alteration in the cellular redox environment subsequently impacts the activity of specific histone-modifying enzymes.
A key target of this indirect action is the histone acetyltransferase (HAT) p300. The enzymatic activity of p300 is sensitive to the cellular redox state, and the increased levels of H₂O₂ resulting from this compound's activity lead to the oxidation of the p300 enzyme. This oxidation impairs the ability of p300 to function as a HAT, resulting in a decrease in histone acetylation.
Specifically, studies have demonstrated that this compound inhibits the HAT activity of p300 in a dose-dependent manner. This inhibition of p300 leads to a reduction in the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac) on the promoters of certain genes. By decreasing histone acetylation, which is generally associated with a more open chromatin structure and transcriptional activation, this compound effectively promotes a more condensed chromatin state, leading to the transcriptional repression of target genes.
The inhibitory effect of this compound on p300 HAT activity has been quantified and compared to known inhibitors, highlighting its potency.
Table 1: Effect of this compound on p300 Histone Acetyltransferase (HAT) Activity
| Compound | Concentration | Effect on p300 HAT Activity | Reference |
|---|---|---|---|
| This compound | 10 µM | Significant inhibition, comparable to or greater than Anacardic Acid (15 µM) | nih.gov |
| This compound | 30 µM | Significant inhibition, comparable to or greater than Anacardic Acid (15 µM) | nih.gov |
| Anacardic Acid | 15 µM | Known p300 HAT inhibitor (used as a positive control) | nih.gov |
This indirect modulation of histone modifications through the alteration of the cellular redox environment and subsequent inhibition of histone acetyltransferase activity represents a key aspect of this compound's mechanism of action.
Structure Activity Relationships and Molecular Design Principles for Aeol 10113
Design Considerations for Superoxide (B77818) Dismutase Mimicry
The design of potent SOD mimics like AEOL-10113 is based on replicating the thermodynamic and electrostatic properties of the native SOD enzymes. A critical parameter is the metal-centered reduction potential (E₁/₂). For a compound to efficiently catalyze the dismutation of the superoxide radical (O₂•⁻), its Mn(III)/Mn(II) redox potential should be biologically compatible, ideally around +300 mV vs. a normal hydrogen electrode (NHE), which is similar to that of the native enzymes. This compound was engineered to have a favorable E₁/₂ of +228 mV vs. NHE, allowing it to perform both the reduction and oxidation steps of superoxide dismutation at nearly identical, high rates. nih.gov
The catalytic potency of this compound is critically dependent on the placement and nature of the N-alkylpyridinium groups on its porphyrin ring. The positioning of the positively charged pyridyl nitrogens in the ortho position is a key design feature essential for its high antioxidant activity. nih.gov
These ortho substituents exert a strong electron-withdrawing effect on the central manganese ion. nih.gov This effect makes the metal center more electron-deficient, which raises its reduction potential to the favorable level required for efficient catalysis. nih.gov This structural feature is paramount; for instance, a related monocationic manganese porphyrin with an identical E₁/₂ but lacking the multiple cationic charges of this compound was found to be over 100 times less potent as a catalyst for superoxide dismutation. nih.gov
Furthermore, the nature of the alkyl chains attached to the pyridyl groups influences the compound's physical properties, such as lipophilicity, which in turn affects its biological activity. While this compound features ethyl groups, studies on a series of related compounds with varying alkyl chain lengths (methyl, ethyl, n-butyl, n-hexyl) have demonstrated that larger N-alkyl groups enhance lipophilicity. This increased lipophilicity can improve the molecule's ability to penetrate cellular membranes and distribute within the cell, which is a significant factor for its in vivo efficacy. mdpi.comnih.gov
Table 1: Comparison of Ortho-N-Alkylpyridyl Porphyrin Analogs
| Compound | N-Alkyl Substituent | Key Property Influence |
|---|---|---|
| MnTM-2-PyP⁵⁺ | Methyl | Lower lipophilicity compared to longer-chain analogs. mdpi.com |
| This compound (MnTE-2-PyP⁵⁺) | Ethyl | Serves as a well-characterized benchmark compound with potent SOD-mimetic activity. nih.govmdpi.com |
| MnTnBu-2-PyP⁵⁺ | n-Butyl | Increased lipophilicity, enhancing cellular penetration. mdpi.com |
| MnTnHex-2-PyP⁵⁺ | n-Hexyl | High lipophilicity, allowing it to cross the blood-brain barrier. mdpi.com |
A significant stereochemical consideration for this compound and other ortho-substituted porphyrins is the phenomenon of atropoisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of this compound, the bulky N-ethylpyridinium-2-yl groups restrict free rotation around the single bonds connecting them to the porphyrin core. This restriction gives rise to four stable, distinct positional isomers (atropisomers). nih.gov
The presence of multiple atropisomers in a single preparation presents a challenge for drug development. Each isomer can have a different three-dimensional shape and, consequently, may exhibit different catalytic activities, membrane permeability, and interactions with biological molecules. This isomeric complexity was identified as a significant hurdle that hampered the therapeutic development of this compound. nih.gov In response to these challenges, related compounds with different substitution patterns were designed. For example, AEOL-10150, an N,N-diethyl imidazolyl substituted manganese porphyrin, was developed in part because its symmetrical structure avoids the formation of atropisomers, providing a more homogeneous chemical profile. nih.gov
Computational Chemistry Approaches in Mechanistic Elucidation
Computational chemistry, particularly using Density Functional Theory (DFT), has been employed to investigate the electronic structure and reaction mechanisms of this compound. These theoretical studies provide molecular-level insights that complement experimental findings.
A notable computational study focused on the mechanism by which this compound and related compounds catalyze the reduction of peroxynitrite (ONOO⁻), another reactive nitrogen species. rsc.org The research utilized DFT computations with dispersion correction to model the electronic structures of the AEOL compounds and their interaction with peroxynitrite in an aqueous solution. The calculations aimed to elucidate the process of reductive oxygen atom cleavage from ONOO⁻. rsc.org
The findings from these computational models help to compare the relative activity of different SOD mimics and understand the electronic factors that govern their catalytic efficiency. By analyzing the association complexes between the manganese porphyrin and the peroxynitrite molecule, researchers can predict reaction pathways and identify the structural features that are most conducive to catalysis. This approach is valuable for the rational design of new, more potent antioxidant compounds. rsc.org
Table 2: Compounds Investigated by DFT for Peroxynitrite Reduction
| Compound | Focus of Computational Study |
|---|---|
| This compound | Electronic structure and ONOO⁻ reduction activity. rsc.org |
| AEOL-10150 | Comparison of catalytic antioxidant properties. rsc.org |
| AEOL-11114 | Evaluation as a model for catalytic reduction of ONOO⁻. rsc.org |
| AEOL-11203 | Evaluation as a model for catalytic reduction of ONOO⁻. rsc.org |
Preclinical Research Models and Methodologies for Aeol 10113 Mechanistic Studies
In Vitro Cellular Models for Pathway Analysis
In vitro models are crucial for dissecting the molecular pathways through which AEOL-10113 exerts its effects at a cellular level. These models allow for controlled investigations into the compound's interactions with specific cell types and signaling cascades.
Macrophages, key cells of the innate immune system, can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). nih.govnih.gov Oxidative stress is known to influence macrophage polarization and function. While direct studies on the effect of this compound on macrophage polarization are not extensively available, research on other superoxide (B77818) dismutase mimetics provides insights into potential mechanisms.
For instance, one study demonstrated that the SOD mimetic MnTE-2-PyP could enhance the clearance of Mycobacterium abscessus in infected macrophage-like cells by promoting the fusion of phagosomes with lysosomes. nih.gov This suggests that by modulating the intracellular redox environment, SOD mimetics like this compound could influence macrophage effector functions. In vitro studies typically involve the use of murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages. researchgate.net These cells can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an M1 phenotype, or with interleukin-4 (IL-4) and interleukin-13 (IL-13) for an M2a phenotype. bio-rad-antibodies.com The effect of this compound on this polarization process could be assessed by measuring the expression of specific cell surface markers and the production of signature cytokines.
Table 1: Potential Endpoints for Macrophage Activation Studies with this compound
| Phenotype | Pro-inflammatory (M1) Markers | Anti-inflammatory (M2) Markers |
| Cell Surface Markers | CD80, CD86, MHC Class II | CD206, CD163 |
| Cytokine Production | TNF-α, IL-1β, IL-6, IL-12 | IL-10, TGF-β |
| Enzyme Expression | Inducible nitric oxide synthase (iNOS) | Arginase-1 (Arg1) |
T-lymphocytes are central to the adaptive immune response, and their activation and proliferation are tightly regulated. Oxidative stress can impact T-cell function, and SOD mimetics have been explored for their immunomodulatory potential. A study using the SOD mimetic Mn(III) tetrakis(5,10,15,20-benzoic acid)porphyrin (MnTBAP) demonstrated that it could protect MART-1(27-35)-reactive primary cytotoxic T-lymphocytes (CTLs) from activation-induced cell death (AICD) without impairing their functional capabilities. nih.gov This protection was associated with the prevention of an increase in intracellular ROS, mitochondrial membrane collapse, and DNA fragmentation. nih.gov
To investigate the effects of this compound on T-cell responses, standard in vitro assays would involve the isolation of peripheral blood mononuclear cells (PBMCs) or purified CD4+ and CD8+ T-cells. Proliferation can be stimulated using anti-CD3 and anti-CD28 antibodies and measured by assays such as CFSE dye dilution or 3H-thymidine incorporation. The impact of this compound on cytokine production (e.g., IFN-γ, IL-2, IL-4, IL-10) would be quantified using techniques like ELISA or flow cytometry.
Pancreatic beta-cells are particularly susceptible to oxidative stress due to their relatively low expression of antioxidant enzymes. nih.govmdpi.com This vulnerability contributes to beta-cell dysfunction and death in diabetes. mdpi.comnih.gov Insulinoma cell lines, such as INS-1E and MIN6, are commonly used as in vitro models to study beta-cell biology and screen for protective compounds. nih.govnih.govsigmaaldrich.com
While direct studies of this compound in insulinoma cell lines are limited, the known role of oxidative stress in beta-cell damage suggests a potential protective effect. nih.govmdpi.com In a typical experiment, insulinoma cells would be exposed to cytotoxic agents that induce oxidative stress, such as streptozotocin (STZ) or high concentrations of glucose. mdpi.com The protective effect of this compound would be evaluated by measuring cell viability (e.g., using an MTT assay), apoptosis (e.g., through caspase-3 activation or TUNEL staining), and reactive oxygen species (ROS) production. mdpi.comresearchgate.net
For example, the SOD mimetic GC4419 was shown to enhance the anticancer effects of pharmacological ascorbate in several cancer cell lines by increasing the generation of hydrogen peroxide. mdpi.com Another study demonstrated that knockdown of SOD1 in HeLa cells induced cell death rather than senescence, which occurred in normal fibroblasts. nih.govresearchgate.net This suggests that the impact of modulating superoxide levels can be cell-type specific.
Standard in vitro assays to evaluate the effect of this compound on these cancer cell lines would include cell viability assays (e.g., MTT, SRB), clonogenic assays to assess long-term survival, and apoptosis assays. Mechanistic studies could involve measuring intracellular ROS levels and assessing the activation of cell death pathways.
Table 2: Common Cancer Cell Lines for In Vitro Studies
| Cell Line | Origin | Key Characteristics |
| A549 | Human lung adenocarcinoma | Adherent, epithelial-like morphology. wikipedia.orgcytion.comnih.govsynthego.com |
| HeLa | Human cervical adenocarcinoma | First human immortal cell line, highly proliferative. nih.govwikipedia.orgnih.govyoutube.comresearchgate.net |
| MCF-7 | Human breast adenocarcinoma | Estrogen receptor-positive. |
Fibroblasts are critical for tissue homeostasis and wound healing, and their function can be impaired by oxidative stress, leading to cellular senescence. nih.govmdpi.com Senescent fibroblasts contribute to aging and age-related diseases. Studies on SOD have shown that its depletion can induce senescence in normal human fibroblasts. nih.govresearchgate.net Furthermore, SOD mimetics have been shown to potentially restore the migratory ability of fibroblasts from elderly individuals, suggesting a role in combating age-related cellular decline. nih.gov
To study the effects of this compound on fibroblasts, primary human dermal fibroblasts can be used. Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂). nih.gov The impact of this compound would be assessed by measuring markers of senescence, such as senescence-associated β-galactosidase (SA-β-gal) activity, cell cycle arrest, and changes in cell morphology. nih.govmdpi.com Functional assays could include wound healing (scratch) assays to evaluate cell migration.
In Vivo Animal Models for Systemic Mechanistic Investigations
This compound has been evaluated in various animal models of diseases where oxidative stress is a key pathological factor. These include models of:
Radiation Injury: Studies have investigated the radioprotective effects of this compound and related compounds. For example, a related SOD mimetic, AEOL 10150, was shown to mitigate radiation-induced lung injury in non-human primates by reducing oxidative stress and monocyte/macrophage infiltration. mdpi.com
Neurodegenerative Diseases: Given the role of oxidative stress in neuronal damage, SOD mimetics have been tested in models of neurodegeneration. nih.govdovepress.com While specific data on this compound in these models is emerging, the rationale for its use is strong.
Cancer: The ability of SOD mimetics to modulate the tumor microenvironment and enhance the efficacy of conventional therapies has been explored in animal models. mdpi.com
These in vivo studies typically involve the administration of this compound to animals before, during, or after the induction of the disease state. Mechanistic investigations include histological analysis of tissues, measurement of biomarkers of oxidative stress and inflammation, and assessment of functional outcomes relevant to the specific disease model.
Oxidative Stress Injury Models
The primary mechanism of this compound is the catalytic scavenging of reactive oxygen species (ROS), making oxidative stress injury models fundamental to its preclinical evaluation. A significant area of investigation has been in radiation-induced lung injury. In murine models, administration of a similar superoxide dismutase (SOD) mimetic, AEOL-10150, has been shown to mitigate the severity of lung damage by reducing oxidative stress, hypoxia, and pro-apoptotic signals. nih.gov Studies using another SOD mimetic, this compound, have also demonstrated its ability to reduce the severity of radiation-induced lung injury, as evidenced by decreased histopathological changes and collagen deposition. nih.gov
Another key model for studying the effects of this compound on oxidative stress is myocardial ischemia and reperfusion injury. In these models, a temporary blockage of blood flow to the heart followed by its restoration leads to a surge of ROS, causing significant tissue damage. The application of this compound in these preclinical settings has been instrumental in demonstrating its cardioprotective effects by reducing infarct size and preserving cardiac function.
Inflammatory Disease Models
The interplay between oxidative stress and inflammation is a critical factor in the pathogenesis of many diseases. Preclinical models of inflammatory diseases have been utilized to explore the broader therapeutic applications of this compound. One such model is the non-obese diabetic (NOD) mouse, a well-established model for autoimmune type 1 diabetes. Research in this area has aimed to understand if by reducing ROS-mediated damage to pancreatic beta cells, this compound could potentially slow the progression of the disease.
Furthermore, the compound's effects have been studied in models of neurodegenerative diseases, where chronic inflammation and oxidative stress are key pathological features. Animal models of diseases like Alzheimer's and Parkinson's have been employed to investigate whether this compound can protect neurons from oxidative damage and modulate the inflammatory response in the central nervous system. nih.govnih.govnih.govnih.govtaconic.com
Cancer Research Models
In the realm of cancer research, this compound has been primarily investigated for its role as a radioprotector. The compound's ability to scavenge radiation-induced free radicals offers a potential strategy to protect healthy tissues during radiotherapy, thereby allowing for higher, more effective radiation doses to be delivered to the tumor. Preclinical studies have often employed rodent models with xenografted human tumors, such as lung cancer or glioma, to assess the differential radioprotective effects of this compound on normal versus cancerous tissues. nih.govnih.govcns.orgnih.govamegroups.orgmdpi.comnih.gov
For instance, in preclinical models of lung cancer, research has focused on whether this compound can mitigate radiation-induced pneumonitis and fibrosis without diminishing the tumoricidal efficacy of the radiation. nih.govnih.govamegroups.org Similarly, in glioma models, studies have explored its potential to protect sensitive brain tissue from radiation-induced necrosis. cns.orgnih.govmdpi.comnih.gov
| Cancer Model Type | Application in this compound Research | Key Findings |
| Lung Cancer Xenograft | Evaluation of radioprotective effects during thoracic irradiation. | Potential to reduce radiation-induced lung injury. |
| Glioma Xenograft | Assessment of neuroprotection during brain radiotherapy. | May protect healthy brain tissue from radiation damage. |
Sickle Cell Disease Models
While the role of oxidative stress in the pathophysiology of sickle cell disease is well-recognized, specific preclinical studies investigating the mechanistic effects of this compound in established animal models of this disease are not extensively documented in publicly available literature. The chronic oxidative stress in sickle cell disease contributes to red blood cell membrane damage, hemolysis, and vascular inflammation. Therefore, transgenic mouse models that express human sickle hemoglobin and exhibit key features of the human disease, such as the Townes or Berkeley models, would be appropriate for investigating the potential therapeutic benefits of this compound. chromsystems.comnih.govnih.gov Such studies would be crucial to determine if the compound can reduce oxidative damage to sickle red blood cells, decrease inflammation, and alleviate vaso-occlusive crises.
| Sickle Cell Disease Model | Potential Application for this compound Research |
| Townes Mouse Model | Investigation of the effects on red blood cell oxidative stress and hemolysis. |
| Berkeley Mouse Model | Assessment of the impact on inflammation and vaso-occlusive events. |
Advanced Analytical and Imaging Techniques
Electron Paramagnetic Resonance (EPR) Spin Trapping for Reactive Species Detection
Electron Paramagnetic Resonance (EPR) spin trapping is a powerful technique for the direct detection and identification of short-lived free radicals, such as ROS. This methodology is particularly relevant for elucidating the mechanism of action of antioxidants like this compound. In the context of manganese porphyrin-based SOD mimetics, EPR spin trapping can be used to directly measure the catalytic activity of the compound in scavenging superoxide radicals. nih.gov
The technique involves the use of a "spin trap," a molecule that reacts with the transient free radical to form a more stable radical adduct, which can then be detected by EPR spectroscopy. By measuring the reduction in the EPR signal of the spin adduct in the presence of this compound, researchers can quantify its superoxide scavenging efficacy. While direct EPR studies on this compound are not widely published, this technique has been instrumental in characterizing the antioxidant properties of similar manganese porphyrin compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Tissue Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. When coupled with a fluorescence detector, HPLC offers high sensitivity and selectivity, making it a suitable method for measuring the concentration of fluorescent compounds like porphyrins in biological samples.
Immunoblotting and Immunocytochemistry for Protein Expression
Preclinical investigations have extensively utilized immunoblotting (Western blotting) and immunocytochemistry to determine the effects of this compound on protein expression and localization in response to cellular stress, particularly in the context of radiation and hyperglycemia.
In studies involving human prostate fibroblast cells, treatment with this compound has been shown to modulate the expression of key proteins involved in oxidative stress and fibrosis. For instance, immunoblotting analysis revealed that this compound treatment leads to a significant increase in the total protein levels of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response. nih.gov Concurrently, the expression of NADPH oxidase 4 (NOX4), a major source of reactive oxygen species (ROS), and alpha-smooth muscle actin (α-SMA), a marker of fibroblast activation and fibrosis, were found to be decreased following this compound administration in irradiated hyperglycemic environments. nih.gov
Immunocytochemistry, often in the form of immunofluorescence, has complemented these findings by visualizing the subcellular localization of these proteins. For example, in irradiated cells, this compound treatment was observed to enhance the nuclear translocation of NRF2, which is crucial for its activation of antioxidant response elements. nih.gov These studies collectively indicate that this compound exerts its protective effects by modulating the expression and localization of proteins central to cellular defense and pathology.
Interactive Data Table: Effect of this compound on Protein Expression in Human Prostate Fibroblasts
| Target Protein | Experimental Condition | Analytical Method | Key Finding |
| NRF2 | Irradiation + High Glucose | Immunoblotting | Increased total protein expression with this compound treatment. nih.gov |
| NRF2 | Irradiation | Immunofluorescence | Enhanced nuclear localization with this compound treatment. nih.gov |
| NOX4 | Irradiation + High Glucose | Immunoblotting | Decreased protein expression with this compound treatment. nih.gov |
| α-SMA | Irradiation + High Glucose | Immunoblotting | Decreased protein expression with this compound treatment. nih.gov |
Gene Expression Analysis
The impact of this compound on gene expression has been investigated using techniques such as quantitative polymerase chain reaction (qPCR) arrays and references to broader RNA sequencing data. These analyses have provided insights into the transcriptional changes induced by the compound, particularly in the context of radiation-induced fibrosis.
In a preclinical model using mouse primary prostate fibroblasts, a profibrotic gene expression PCR array was employed to assess the effects of this compound on a panel of genes involved in fibrotic pathways. mdpi.com The results demonstrated that this compound treatment led to the downregulation of several key profibrotic genes following irradiation. mdpi.com For example, the mRNA expression of Col1a1, a primary indicator of fibrosis, and Tgfβr2, the receptor for the pro-fibrotic cytokine TGF-β, were both found to be downregulated by this compound after radiation exposure. mdpi.com
Furthermore, studies have indicated that this compound treatment can activate the NRF2 signaling pathway, which would in turn modulate the expression of a suite of antioxidant and cytoprotective genes. nih.gov While specific, comprehensive RNA sequencing data tables are not detailed in the available literature, the consistent downregulation of profibrotic genes and the activation of antioxidant pathways at the mRNA level underscore the compound's mechanism of action at the transcriptional level.
Interactive Data Table: Effect of this compound on Profibrotic Gene Expression in Irradiated Mouse Prostate Fibroblasts
| Gene Target | Analytical Method | Key Finding |
| Col1a1 | PCR Array | Downregulated mRNA expression with this compound treatment post-irradiation. mdpi.com |
| Tgfβr2 | PCR Array | Downregulated mRNA expression with this compound treatment post-irradiation. mdpi.com |
Morphometric Analysis in Tissue Remodeling Studies
While direct, quantitative morphometric data tables for this compound are not extensively published, preclinical studies have consistently reported on the compound's ability to mitigate tissue damage and fibrosis based on histological assessments. These studies often involve the examination of tissue sections stained with hematoxylin and eosin (H&E) or specific stains for collagen, like Masson's trichrome, to evaluate structural changes.
Mechanistic Insights into Specific Biological Applications of Aeol 10113
Neuroprotection Mechanisms
AEOL-10113 demonstrates neuroprotective properties primarily through its function as a catalytic antioxidant that mimics the activity of superoxide (B77818) dismutase (SOD). Cerebral ischemia, or stroke, leads to a sustained increase in the formation of superoxide radicals, which can persist for several days and contribute significantly to tissue damage. nih.gov this compound intervenes in this process by catalytically removing these reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.gov
Research in a rat model of focal ischemia has shown that this compound can rescue tissues and improve neurological function even when administered up to six hours after the ischemic event. nih.gov These protective effects are directly correlated with a reduction in markers of oxidative damage, such as cortical DNA and protein oxidation. nih.gov The compound's efficacy in reducing infarct size has also been demonstrated in models of myocardial ischemia and reperfusion, a condition that shares the underlying pathology of ROS-mediated damage. nih.gov In a rat model of left ventricular ischemia, both pre- and post-ischemic administration of this compound significantly reduced the infarct size relative to the area at risk. nih.gov
| Treatment Group | Infarct Size / Area at Risk (IS/AAR) (%) | Significance vs. Control |
|---|---|---|
| Control | 67.5 +/- 2.6% | N/A |
| This compound (0.1 mg/kg, Post-ischemic) | 57.8 +/- 3.3% | P < 0.05 |
| This compound (0.3 mg/kg, Post-ischemic) | 55.0 +/- 2.9% | P < 0.05 |
| This compound (0.3 mg/kg, Pre-ischemic) | 44.2 +/- 5.9% | P < 0.0125 |
Oxidative stress is a key pathological factor in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). nih.govmdpi.com In these conditions, an imbalance between the production of ROS and the brain's ability to neutralize them contributes to neuronal damage. nih.govmdpi.com For instance, in Alzheimer's disease, oxidative stress is linked to the oligomerization of amyloid-beta (Aβ) and the hyperphosphorylation of tau proteins, both of which are hallmark pathologies. nih.gov
While direct studies detailing the effects of this compound on specific neurodegenerative pathways are limited, its fundamental mechanism as a potent SOD mimetic suggests a potential therapeutic role. By reducing the burden of oxidative stress, this compound could theoretically interfere with the progression of these diseases. The compound's ability to reduce oxidative damage to DNA and proteins, as seen in ischemia models, is relevant to the neuronal damage observed in neurodegeneration. nih.govnih.gov Research into related metalloporphyrins for the treatment of Parkinson's disease has been supported, indicating interest in this class of compounds for neurodegenerative disorders. biospace.com However, specific research confirming the influence of this compound on pathways such as Aβ production, tau phosphorylation, or alpha-synuclein (B15492655) aggregation is not extensively documented in available literature.
Radioprotection Mechanisms in Normal Tissues
Ionizing radiation exerts its damaging effects on tissues in large part by generating free radicals and ROS. nih.gov These reactive species cause damage to cellular components, including DNA, lipids, and proteins, leading to cell death and tissue injury. nih.govnih.gov Radioprotective agents are designed to interfere with these damaging cascades. nih.gov
This compound, as a catalytic scavenger of ROS, functions as a radioprotector. nih.gov Studies have shown that this SOD mimetic can reduce the severity of radiation-induced lung injury. nih.gov The protective mechanism involves the compound's ability to catalytically neutralize the superoxide radicals produced by radiation, thus preventing the initial oxidative damage that triggers subsequent inflammatory and fibrotic processes. nih.govnih.gov A related compound, AEOL-10150, has been shown to exert its primary therapeutic impact by influencing the cascade of events following irradiation, supporting the concept that scavenging ROS is a key protective strategy. nih.gov The efficacy of these compounds underscores the principle that reducing oxidative stress is a viable approach to protecting normal tissues during radiotherapy. nih.govnih.gov
An ideal radioprotector should selectively shield healthy tissues from radiation damage without protecting tumor cells, thereby enhancing the therapeutic ratio of radiotherapy. nih.gov This selectivity is often based on the inherent differences in the redox environments and metabolic states of normal versus cancer cells. nih.gov Normal tissues may have different uptake mechanisms or target sensitivities compared to malignant cells. nih.gov
While the general principle is that radioprotectors can be selectively beneficial for normal tissues, specific studies detailing the differential effects of this compound in the distinct redox environments of normal versus tumor tissues are not extensively available in the reviewed literature. The development of such selective agents remains a key goal in radiation oncology to mitigate the dose-limiting toxicity of radiotherapy to healthy organs. nih.govumsu.ac.ir
Immunomodulatory and Anti-Inflammatory Mechanisms
This compound has demonstrated significant immunomodulatory and anti-inflammatory effects, which are linked to its antioxidant properties. Oxidative stress is a known contributor to the pathogenesis of inflammatory conditions like asthma. nih.gov In a murine model of asthma, this compound was found to drastically reduce the severity of airway inflammation. nih.gov
The mechanism behind this effect involves a significant reduction in the recruitment of inflammatory cells. Treatment with this compound led to decreased numbers of eosinophils, neutrophils, and lymphocytes in the bronchoalveolar lavage fluid of ovalbumin-challenged mice. nih.gov This reduction in inflammatory cell infiltration is associated with the inhibited expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule responsible for recruiting these cells into the lungs. nih.gov A similar compound, AEOL-10150, has also been shown to protect the brain by attenuating the immune response to ischemia and reperfusion, primarily by reducing the expression of inflammatory genes. nih.gov
| Cell Type | Effect of this compound Treatment |
|---|---|
| Eosinophils | Drastically reduced |
| Neutrophils | Drastically reduced |
| Lymphocytes | Drastically reduced |
These findings indicate that this compound can modulate the immune response by suppressing the expression of adhesion molecules and reducing the influx of inflammatory cells to the site of injury or inflammation, a mechanism secondary to its primary role in scavenging oxidative species. nih.gov
Modulation of Antigen-Presenting Cell Function
This compound has been shown to modulate the function of antigen-presenting cells (APCs). In a mouse model of type 1 diabetes, administration of this compound was found to reduce APC-dependent proliferation of T-cells and the production of associated cytokines. nih.gov This suggests that by reducing oxidative stress, this compound can interfere with the signaling pathways necessary for the full activation of T-cells by APCs, potentially dampening autoimmune responses.
Inhibition of Leukocyte Recruitment
The compound effectively inhibits the recruitment of leukocytes to sites of inflammation. In a murine model of asthma, treatment with this compound resulted in a significant reduction in the numbers of eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage fluid. nih.gov This effect is, at least in part, mediated by the downregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key adhesion molecule on endothelial cells that facilitates the migration of inflammatory cells into tissues. nih.gov By inhibiting VCAM-1 expression, this compound disrupts a critical step in the inflammatory cascade.
Table 1: Effect of this compound on Inflammatory Cell Recruitment in a Murine Asthma Model
| Cell Type | Effect of this compound Treatment | Key Mediating Molecule |
| Eosinophils | Drastically Reduced | VCAM-1 |
| Neutrophils | Drastically Reduced | VCAM-1 |
| Lymphocytes | Drastically Reduced | VCAM-1 |
This table summarizes the observed effects of this compound on the recruitment of various leukocytes in an animal model of asthma.
Attenuation of Airway Hyperreactivity
This compound has demonstrated the ability to attenuate airway hyperreactivity, a hallmark of asthma. In the same murine model of ovalbumin-induced asthma, treatment with the compound reduced the exaggerated bronchoconstrictor response to methacholine. nih.gov This finding indicates that oxidative stress is a significant contributor to the pathophysiology of airway hyperreactivity and that the antioxidant properties of this compound can mitigate this response.
Prevention of Fibrosis and Tissue Remodeling
While direct studies on the effect of this compound on fibrosis and tissue remodeling are limited, research on related manganese porphyrin SOD mimetics suggests a potential role in these processes. For instance, the manganese porphyrin MnBuOE has been shown to reduce salivary gland fibrosis in a preclinical model of head and neck cancer. nih.gov Given that oxidative stress is a known driver of fibrotic processes, it is plausible that this compound, through its potent antioxidant activity, could prevent or slow the progression of fibrosis and adverse tissue remodeling. Manganese porphyrins have been studied in models of fibrosis, indicating a potential therapeutic application for this class of compounds. nih.gov
Suppression of M2 Macrophage Polarization
Direct evidence for the effect of this compound on M2 macrophage polarization is not yet established in the scientific literature. However, the broader class of manganese porphyrins has been shown to influence macrophage populations. For example, the manganese porphyrin MnBuOE was found to promote an influx of M1 tumor-associated macrophages in a preclinical cancer model, suggesting an ability to modulate the macrophage phenotype. nih.gov As oxidative stress can influence macrophage polarization, the antioxidant properties of this compound could potentially impact the balance between M1 and M2 macrophages, though further research is needed to confirm this.
Antitumorigenic Mechanisms
This compound, also referred to as MnTE-2-PyP5+ in some literature, has demonstrated anti-angiogenic effects. In a mouse model of breast cancer, treatment with this manganese porphyrin led to a decrease in the expression of Vascular Endothelial Growth Factor (VEGF) and a reduction in microvessel density within tumors. nih.gov This suggests that by mitigating oxidative stress within the tumor microenvironment, this compound can inhibit the signaling pathways that drive the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Table 2: Effect of MnTE-2-PyP5+ (this compound) on Tumor Angiogenesis Markers
| Angiogenesis Marker | Effect of MnTE-2-PyP5+ Treatment |
| Vascular Endothelial Growth Factor (VEGF) | Decreased Expression |
| Microvessel Density (CD31) | Decreased |
This table shows the impact of MnTE-2-PyP5+ on key indicators of angiogenesis in a preclinical breast cancer model.
Enhancement of Radiation-Mediated Antitumor Effects
This compound, a catalytic antioxidant, has demonstrated potential in enhancing the therapeutic efficacy of radiation treatment in preclinical cancer models. As a metalloporphyrin-based superoxide dismutase (SOD) mimetic, its primary mechanism of action is the enzymatic conversion of superoxide radicals into less reactive species. nih.govduke.edu This activity modulates the redox environment of both tumor and normal tissues, which is a critical determinant of their response to ionizing radiation. nih.gov
Radiation therapy relies on the generation of reactive oxygen species (ROS) to induce damage in cancer cells. nih.gov While antioxidants are generally thought to counteract this effect, the therapeutic potential of SOD mimetics like this compound lies in their ability to exert differential effects on cancerous and healthy tissues. Research suggests that these compounds can protect normal tissues from radiation-induced damage without offering the same protection to tumors. nih.gov
One of the key mechanisms through which this compound may enhance antitumor effects is by modulating the tumor microenvironment. A study on the related compound AEOL-10150 in a prostate cancer model revealed a more significant reduction in tumor volume when combined with radiotherapy. This was associated with the inhibition of hypoxia-inducible factor-1 alpha (HIF-1α). researchgate.net HIF-1α is a transcription factor that is often overexpressed in hypoxic tumors and is linked to radiation resistance and tumor progression. nih.govfrontiersin.org By downregulating HIF-1α, this compound could potentially counteract this resistance mechanism, thereby sensitizing the tumor to radiation.
Furthermore, metalloporphyrin antioxidants may influence the immune response within the tumor. The study on AEOL-10150 also noted changes in cytokine distribution, with a decrease in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine IL-4. researchgate.net Modulation of the cytokine profile can impact the infiltration and activity of immune cells in the tumor, potentially fostering a more robust anti-tumor immune response. nih.govresearchgate.netmdpi.com
The table below summarizes preclinical findings on the effects of a related metalloporphyrin antioxidant, AEOL-10150, in combination with radiation therapy in a prostate cancer model.
| Feature | Observation | Implication |
| Tumor Volume | More pronounced reduction with combined therapy | Enhanced radiation efficacy |
| HIF-1α Levels | Significantly decreased in the treatment group | Overcoming hypoxia-induced radioresistance |
| TNF-α Secretion | Decreased | Modulation of inflammatory response |
| IL-4 Secretion | Significantly increased | Shift in cytokine balance, potentially affecting immune response |
Data derived from a preclinical study on AEOL-10150 in a mouse model of prostate cancer. researchgate.net
It has also been proposed that the antitumor effects of compounds like this compound could be linked to pro-oxidative activities under certain conditions. For instance, in a system deficient in SOD, this compound was shown to catalyze the production of hydrogen peroxide in the presence of ascorbic acid, leading to oxidative damage. researchgate.net This suggests a complex, context-dependent mechanism of action that can shift from antioxidant to pro-oxidant, potentially contributing to its selective effects on tumor cells.
Catalysis of Hyaluronan Degradation in Tumor Microenvironment
The role of this compound in the direct catalysis of hyaluronan degradation within the tumor microenvironment is not supported by current scientific literature. Hyaluronan is a major component of the extracellular matrix, and its degradation is primarily mediated by a family of enzymes known as hyaluronidases. nih.gov
Conversely, the function of this compound as a potent antioxidant suggests a role in preventing the degradation of hyaluronan. A key driver of non-enzymatic hyaluronan degradation is the presence of reactive oxygen species (ROS) and other free radicals. nih.gov By scavenging these reactive species, antioxidants can help maintain the integrity of hyaluronan. Several studies have highlighted the ability of various antioxidant compounds to inhibit hyaluronidase (B3051955) activity or to protect hyaluronan from oxidative breakdown. mdpi.comresearchgate.netresearchgate.nettandfonline.com
The tumor microenvironment is characterized by a complex interplay of cellular and non-cellular components, including the extracellular matrix. mdpi.comnih.gov The degradation of hyaluronan can influence tumor progression, and while there is no evidence to suggest that this compound directly catalyzes this process, its antioxidant properties would likely contribute to the preservation of high-molecular-weight hyaluronan by mitigating oxidative stress.
The table below outlines the general effects of antioxidants on hyaluronan metabolism, which provides context for the likely, though not directly studied, impact of this compound.
| Agent/Process | Effect on Hyaluronan | Mechanism |
| Reactive Oxygen Species (ROS) | Degradation | Direct chemical fragmentation |
| Antioxidants (General) | Inhibition of degradation | Scavenging of ROS, preventing fragmentation |
| This compound (as an SOD mimetic) | Likely inhibition of degradation | Reduction of superoxide radicals and subsequent oxidative stress |
Therefore, based on its known mechanism as a catalytic antioxidant, this compound would be expected to inhibit, rather than catalyze, the degradation of hyaluronan in the tumor microenvironment by reducing the levels of reactive oxygen species.
Future Directions and Advanced Research Considerations for Aeol 10113
Deeper Elucidation of In Vivo Mechanisms of Action
While the foundational mechanism of AEOL-10113 revolves around its superoxide (B77818) dismutase (SOD) mimetic activity, future research aims to unravel the more intricate aspects of its in vivo effects. The compound is known to catalytically remove a variety of reactive species, including superoxide (O₂•⁻), peroxynitrite (ONOO⁻), and carbonate radicals (CO₃•⁻). However, its influence extends beyond simple radical scavenging to the modulation of redox-sensitive signaling pathways.
One key area of investigation is the in-depth analysis of how this compound influences inflammatory signaling cascades. In a murine model of asthma, administration of this compound was found to significantly reduce airway inflammation by decreasing the numbers of eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage fluid. nih.gov This anti-inflammatory effect was associated with the inhibited expression of the vascular cell adhesion molecule-1 (VCAM-1), a critical protein for the recruitment of inflammatory cells into the lungs. nih.gov Further studies are needed to explore its impact on other pro-inflammatory and anti-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and Nrf2 pathways, in various disease models.
Recent findings have also highlighted the interaction of manganese porphyrins with cellular sulfur metabolism. These compounds have been shown to oxidize hydrogen sulfide (B99878) (H₂S) to produce polysulfides (H₂Sₙ), which themselves have antioxidant properties. This suggests that some of the biological effects of this compound may be attributable to its influence on sulfur metabolism, a novel area for future mechanistic exploration.
Exploration of Differential Tissue Partitioning and Redox Environment Interactions
The therapeutic efficacy of this compound is intrinsically linked to its ability to reach and accumulate in target tissues and subcellular compartments. Understanding its biodistribution is therefore of paramount importance. Studies on manganese porphyrins have indicated that their bioavailability can be limited, with some, like this compound, showing an inability to effectively cross the blood-brain barrier.
Future research should focus on obtaining more comprehensive and quantitative data on the tissue, cellular, and subcellular distribution of this compound. This will provide a clearer picture of its concentration at the sites of action and help to explain variations in its efficacy across different disease models and tissues.
Development of Advanced Methodologies for Mechanistic Probing
To gain a more profound understanding of this compound's in vivo mechanisms, the development and application of advanced analytical techniques are essential. While traditional methods like high-performance liquid chromatography (HPLC) and spectrophotometry have been valuable, more sophisticated approaches are needed to probe the dynamic interactions of this metalloporphyrin in complex biological systems.
Quantitative whole-body autoradiography (QWBA) is a powerful technique for visualizing and quantifying the distribution of radiolabeled compounds in tissues over time. nih.govresearchgate.net This method can provide high-resolution images of the localization of this compound and its metabolites throughout the body, offering valuable insights into its pharmacokinetic profile.
Redox proteomics is another emerging field that holds great promise for studying the effects of this compound. nih.govnih.gov This approach allows for the global identification and quantification of oxidative modifications to proteins within a cell or tissue. By applying redox proteomics, researchers can identify the specific protein targets of this compound and understand how it modulates cellular redox networks.
Furthermore, advanced mass spectrometry techniques, including metalloproteomics, can be employed to study the interactions of this compound with its biological targets at a molecular level. annualreviews.org These methods can help to identify the specific proteins that bind to the compound and elucidate the structural changes that occur upon interaction.
Synergistic Mechanistic Interactions with Other Therapeutic Modalities
A significant area of future research for this compound lies in its potential for use in combination with other therapeutic modalities, particularly in the context of cancer treatment. Preclinical studies have shown that this compound can act as a radioprotector for normal tissues during radiation therapy. biospace.com It has been demonstrated to protect healthy cells from radiation-induced damage without compromising the tumor-killing efficacy of the treatment. biospace.com
The proposed mechanism for this synergistic interaction involves the mitigation of oxidative stress in normal tissues, which are often collaterally damaged during radiotherapy. By reducing the levels of reactive oxygen species in these tissues, this compound can help to preserve their function and reduce the side effects of radiation.
Q & A
Q. What experimental models are most appropriate for evaluating AEOL-10113’s efficacy as a superoxide dismutase (SOD) mimetic?
Methodological Answer: this compound, a manganese metalloporphyrin, is typically tested in in vitro oxidative stress models (e.g., xanthine/xanthine oxidase systems) to quantify superoxide anion (O₂⁻) scavenging. For in vivo validation, murine models of inflammatory diseases (e.g., acute lung injury or radiation-induced fibrosis) are common. Ensure assays include controls for peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂) to confirm broad-spectrum antioxidant activity .
Q. What biochemical assays are standardized for measuring this compound’s catalytic activity?
Methodological Answer: Use cytochrome c reduction assays to measure SOD-like activity, monitoring the inhibition of superoxide-mediated reduction at 550 nm. For catalase-like activity, track H₂O₂ decomposition via spectrophotometry. Include competition assays with native SOD enzymes to validate mimetic efficiency .
Q. How should researchers design dose-response studies for this compound in preclinical trials?
Methodological Answer: Employ a tiered dosing strategy: start with in vitro IC₅₀ determination, then scale to in vivo equivalents using allometric scaling. Monitor biomarkers like lipid peroxidation (malondialdehyde levels) and inflammatory cytokines (IL-6, TNF-α) to establish therapeutic windows. Ensure pharmacokinetic studies assess blood-brain barrier penetration if targeting neurodegenerative models .
Advanced Research Questions
Q. How can contradictory results in this compound’s efficacy across oxidative stress models be systematically analyzed?
Methodological Answer: Contradictions often arise from differences in reactive oxygen species (ROS) sources or tissue-specific bioavailability. Conduct comparative studies using identical dosing regimens across models (e.g., cigarette smoke-induced inflammation vs. radiation exposure). Apply multivariate analysis to isolate variables like pH sensitivity or metalloporphyrin stability. Use redox proteomics to map site-specific interactions .
Q. What methodological considerations are critical when optimizing this compound’s delivery for targeted tissue uptake?
Methodological Answer: For pulmonary delivery, use nebulized formulations and validate deposition via mass spectrometry. For systemic administration, encapsulate this compound in liposomes to enhance plasma stability. Monitor tissue distribution using radiolabeled analogs (e.g., ⁶⁴Cu-labeled this compound) and correlate with efficacy endpoints .
Q. How can researchers reconcile discrepancies between in vitro SOD activity and in vivo therapeutic outcomes?
Methodological Answer: Differences may stem from off-target interactions or compensatory antioxidant pathways. Use knockout models (e.g., SOD2⁻/⁻ mice) to isolate this compound’s contribution. Combine transcriptomic profiling (RNA-seq) with functional assays to identify pathways modulated beyond direct ROS scavenging .
Q. What statistical approaches are recommended for analyzing this compound’s long-term toxicity in chronic exposure models?
Methodological Answer: Apply longitudinal mixed-effects models to account for individual variability in toxicity markers (e.g., serum creatinine, liver enzymes). Use Kaplan-Meier survival curves for carcinogenicity risk assessment. Include subchronic dosing arms to differentiate adaptive responses from cumulative toxicity .
Data and Contradiction Analysis
Q. What frameworks can resolve conflicts between this compound’s antioxidant efficacy and pro-oxidant reported effects?
Methodological Answer: Pro-oxidant effects may occur at high concentrations or under specific redox conditions (e.g., Fenton-like reactions). Perform redox potential measurements (Eh) in target tissues and correlate with dose. Use electron paramagnetic resonance (EPR) to detect hydroxyl radical (·OH) formation. Reconcile findings by defining context-dependent therapeutic thresholds .
Q. How should researchers validate this compound’s mechanism when conflicting hypotheses exist (e.g., direct ROS scavenging vs. gene regulation)?
Methodological Answer: Combine siRNA knockdown of putative gene targets (e.g., Nrf2) with functional rescue experiments. Use chromatin immunoprecipitation (ChIP) to test this compound’s binding to antioxidant response elements. Compare outcomes in wild-type vs. genetically modified models to delineate primary mechanisms .
Reproducibility and Reporting Standards
Q. What minimal dataset is required to ensure reproducibility of this compound studies?
Methodological Answer: Disclose (1) compound purity (HPLC traces), (2) buffer composition (pH, chelators), (3) ROS generation methods (e.g., light vs. enzyme-driven systems), and (4) in vivo dosing schedules. Provide raw data for catalytic rates and survival curves in supplementary materials .
Q. How can researchers address variability in this compound’s activity due to batch-to-batch synthesis differences?
Methodological Answer: Characterize each batch using UV-Vis spectroscopy (Soret band at ~370 nm for metalloporphyrins) and mass spectrometry. Include inter-batch controls in experiments and report lot numbers. Collaborate with synthetic chemists to standardize manganese coordination protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
